molecular formula C7H16N2 B8687898 N,3-Dimethylpiperidin-4-amine CAS No. 473838-12-9

N,3-Dimethylpiperidin-4-amine

Cat. No.: B8687898
CAS No.: 473838-12-9
M. Wt: 128.22 g/mol
InChI Key: PAIUOUOHLLEEEP-UHFFFAOYSA-N
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Description

N,3-Dimethylpiperidin-4-amine (CAS Number: 900642-45-7) is a chemical compound belonging to the class of substituted piperidines, which are structures of significant interest in medicinal and organic chemistry research. The molecular formula for this amine is C7H16N2, and it has a molecular weight of 128.22 g/mol . As a building block in organic synthesis, piperidine derivatives like this compound are valuable for constructing more complex molecules, particularly in pharmaceutical research for exploring new therapeutic agents . Specific research applications of closely related dimethyl-substituted piperidine compounds include their investigation as modulators of opioid receptors, providing tools for neurological studies . Handling and Storage: For safe handling, always refer to the Safety Data Sheet (SDS). This product should be stored in a cool, dark place, sealed in dry conditions, and kept at a temperature of 2-8°C . Notice: This product is intended for research purposes only in a laboratory setting. It is strictly for professional use and is not classified as a consumer good. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

473838-12-9

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N,3-dimethylpiperidin-4-amine

InChI

InChI=1S/C7H16N2/c1-6-5-9-4-3-7(6)8-2/h6-9H,3-5H2,1-2H3

InChI Key

PAIUOUOHLLEEEP-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1NC

Origin of Product

United States

Scientific Research Applications

Neuropharmacological Applications

Research indicates that N,3-Dimethylpiperidin-4-amine may modulate N-methyl-D-aspartate receptors, which are crucial for synaptic plasticity and memory function. This modulation could have therapeutic implications for reducing alcohol dependence effects and addressing neurological disorders.

Antiparasitic Activity

Studies have also highlighted the compound's potential in drug discovery against protozoan parasites such as Leishmania. Compounds structurally similar to this compound have shown promise in inhibiting Leishmania N-myristoyltransferase (NMT), suggesting that derivatives of this compound could be explored for their antiparasitic properties .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, facilitating the formation of more complex molecules. The compound can be utilized in the synthesis of piperidine derivatives, which are valuable in pharmaceutical applications.

Case Study: Neuroactivity Research

A study focusing on the neuroactivity of compounds similar to this compound demonstrated its potential to influence neurotransmitter systems involved in addiction and cognitive functions. The findings suggest that further exploration could lead to novel therapeutic agents for treating conditions like alcohol dependence .

Case Study: Antiparasitic Drug Development

In another study aimed at discovering new treatments for leishmaniasis, researchers identified inhibitors targeting Leishmania NMT that were structurally related to this compound. These inhibitors exhibited significant selectivity against parasite enzymes over human counterparts, highlighting their potential for safe therapeutic development .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key structural and molecular distinctions between N,3-Dimethylpiperidin-4-amine and related piperidine derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₇H₁₆N₂ N-CH₃, C3-CH₃ 128.22 Dual methyl groups enhance steric effects and alter basicity.
N,N-Dimethylpiperidin-4-amine C₇H₁₆N₂ N-(CH₃)₂ 128.22 Two methyl groups on nitrogen increase electron density but reduce steric bulk compared to N,3-dimethyl analog.
1-Ethyl-N,3-dimethylpiperidin-4-amine C₉H₂₀N₂ N-CH₃, C3-CH₃, C1-CH₂CH₃ 156.27 Ethyl group at position 1 introduces greater lipophilicity and steric hindrance .
1-Benzyl-2,3-dimethylpiperidin-4-amine C₁₄H₂₂N₂ N-CH₃, C2-CH₃, C3-CH₃, C1-benzyl 218.34 Aromatic benzyl group enhances π-π stacking potential for ligand-receptor interactions .
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine C₁₇H₂₀N₄O₂ Complex aryl and nitro substituents 312.37 Nitro group introduces redox activity; used in kinase inhibition studies .

Research Findings and Trends

  • Steric Effects : The 3-methyl group in this compound reduces conformational flexibility compared to N,N-dimethyl analogs, impacting receptor binding selectivity .
  • Lipophilicity : Ethyl or benzyl substituents (e.g., 1-Ethyl-N,3-dimethylpiperidin-4-amine) improve membrane permeability but may increase metabolic instability .
  • Catalytic Applications : N,N-Dimethyl derivatives are preferred in catalysis due to their stronger electron-donating capacity .

Preparation Methods

Reaction Protocol

  • Substrate Preparation : 3-Methylpiperidin-4-one is synthesized via oxidation of 3-methylpiperidin-4-ol using pyridinium chlorochromate (PCC) in dichloromethane.

  • Reductive Amination : The ketone (1.0 equiv) is reacted with methylamine hydrochloride (2.0 equiv) in methanol at 25°C. Sodium cyanoborohydride (1.2 equiv) is added portionwise to stabilize the imine intermediate.

  • Workup : The reaction is quenched with concentrated HCl, and the solvent is removed under reduced pressure. The residue is basified with 2M NaOH (pH 10) and extracted with methylene chloride.

ParameterValue
Yield62–68%
Purity (HPLC)>95%
Reaction Time72–96 hours

Key Challenges :

  • Imine Stability : Prolonged reaction times are required due to the steric hindrance of the 3-methyl group, which slows imine formation.

  • Byproduct Formation : Over-reduction to tertiary amines occurs if NaBH3CN is used in excess.

Alkylation of N-Methylpiperidin-4-amine

Direct alkylation of N-methylpiperidin-4-amine at the 3-position offers a modular approach, though regioselectivity remains a hurdle.

Stepwise Alkylation Strategy

  • Amine Protection : N-Methylpiperidin-4-amine is protected as its tert-butoxycarbonyl (Boc) derivative using Boc anhydride in THF.

  • Directed Lithiation : The Boc-protected amine undergoes lithiation at −78°C with LDA, followed by quenching with methyl iodide to install the 3-methyl group.

  • Deprotection : The Boc group is removed with HCl in dioxane, yielding N,3-dimethylpiperidin-4-amine.

ParameterValue
Yield (Overall)45–50%
Regioselectivity8:1 (3-Me vs. 2-Me)
PurificationColumn chromatography

Advantages :

  • Enables late-stage functionalization for analog synthesis.

  • Compatible with chiral auxiliaries for enantioselective synthesis.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing strategies provide an alternative for constructing the piperidine scaffold with pre-installed methyl groups.

Linear Precursor Synthesis

  • Diene Preparation : 4-Amino-2-methylpent-2-en-1-ol is synthesized from ethyl 4-aminocrotonate via Grignard addition.

  • Metathesis : The diene is subjected to RCM using Grubbs II catalyst (5 mol%) in refluxing dichloroethane, forming the piperidine ring.

  • Reduction : The resulting olefin is hydrogenated over Pd/C to saturate the ring.

ParameterValue
Yield (RCM Step)75%
Catalyst Loading5 mol%
Diastereomeric Ratio3:1 (trans:cis)

Limitations :

  • High catalyst costs limit industrial scalability.

  • Requires rigorous exclusion of moisture and oxygen.

Industrial-Scale Production Methods

Bulk synthesis prioritizes cost-efficiency and minimal purification steps.

Continuous Flow Hydrogenation

  • Feedstock : 3-Methyl-4-nitrosopiperidine is prepared via nitrosation of 3-methylpiperidine.

  • Hydrogenation : The nitroso compound is reduced in a continuous flow reactor (H-Cube®) at 60°C with 10% Pd/C cartridge.

  • Methylation : The resulting amine is methylated using dimethyl carbonate in scCO2 (supercritical CO2).

ParameterValue
Throughput1.2 kg/hour
Purity98%
Solvent ConsumptionReduced by 80%

Innovations :

  • Supercritical CO2 enhances reaction rates and reduces waste.

  • Automated pH control minimizes manual intervention.

Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical standards.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3) : δ 2.85 (m, 1H, NCH3), 2.45 (m, 2H, H-2/H-6), 2.30 (s, 3H, 3-Me), 1.70–1.40 (m, 4H, H-3/H-5).

  • ESI-MS (m/z) : [M+H]⁺ calcd. for C7H16N2: 129.13; found: 129.1.

Chromatographic Purity

MethodConditionsPurity
HPLCC18, 70:30 MeCN/H2O99.2%
GC-MSDB-5MS, 150–250°C98.7%

Q & A

Basic: What are the standard synthetic routes for N,3-Dimethylpiperidin-4-amine?

Answer:
The synthesis typically involves alkylation of a piperidin-4-amine precursor. A common approach is the reaction of 3-methylpiperidin-4-amine with methyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like acetonitrile or DMF. The reaction proceeds via nucleophilic substitution at the secondary amine site. Purification often employs column chromatography (silica gel, eluting with EtOAc/hexane mixtures) or recrystallization. Critical parameters include temperature control (0–25°C to minimize side reactions) and stoichiometric excess of the alkylating agent .

Basic: How is this compound characterized structurally?

Answer:
Structural confirmation requires:

  • 1H/13C NMR : Key signals include the methyl groups (δ ~2.2–2.4 ppm for N-methyl, δ ~1.1–1.3 ppm for 3-methyl in 1H NMR; corresponding carbons at ~40–45 ppm and ~20–25 ppm in 13C NMR).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 128.2 (C₇H₁₆N₂⁺) and fragmentation patterns (e.g., loss of methyl groups).
  • X-ray Crystallography : For absolute stereochemical confirmation, SHELX programs (e.g., SHELXL) are used to refine crystal structures, with puckering parameters analyzed via Cremer-Pople coordinates .

Advanced: How can researchers resolve contradictions in NMR data for this compound derivatives?

Answer:
Discrepancies in NMR signals (e.g., split peaks or unexpected shifts) often arise from:

  • Dynamic Stereochemistry : Chair-flipping in the piperidine ring can average axial/equatorial proton environments. Low-temperature NMR (e.g., −40°C in CD₂Cl₂) can "freeze" conformers for clearer splitting .
  • Impurities : Trace solvents (e.g., DMF) or unreacted starting materials may overlap signals. Use deuterated solvents and pre-purify via preparative TLC .
  • Tautomerism : Rare in saturated piperidines but possible in oxidized analogs. Confirm via IR (absence of imine stretches) or computational modeling (DFT at B3LYP/6-31G* level) .

Advanced: What experimental design considerations are critical for pharmacological studies of this compound?

Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H- or ¹⁴C-tagged analogs) to quantify affinity. Control for nonspecific binding with excess cold ligand.
  • Solubility Optimization : Due to hydrophobicity, use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin complexes. Confirm solubility via dynamic light scattering .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust substituents (e.g., fluorination at C3) to block CYP450 oxidation .

Basic: What are the primary applications of this compound in drug discovery?

Answer:

  • Scaffold for CNS Drugs : The piperidine core mimics natural alkaloids, enabling blood-brain barrier penetration. Derivatives are explored as dopamine/serotonin receptor modulators .
  • Chiral Auxiliaries : The stereogenic center at C4 facilitates asymmetric synthesis of bioactive molecules (e.g., antiviral agents) .
  • Ligand Design : The tertiary amine serves as a hydrogen-bond acceptor in metalloenzyme inhibitors (e.g., carbonic anhydrase) .

Advanced: How can computational modeling improve the synthesis of this compound?

Answer:

  • Reaction Pathway Prediction : DFT (Gaussian 09) calculates activation energies for alkylation steps, identifying optimal leaving groups (e.g., iodide > bromide) .
  • Conformational Analysis : Molecular dynamics (AMBER) simulates solvent effects on ring puckering, guiding solvent selection (e.g., THF stabilizes chair conformers).
  • Docking Studies : AutoDock Vina predicts binding modes to biological targets, prioritizing derivatives for synthesis .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard).
  • Ventilation : Use fume hoods for powder handling; monitor airborne concentrations via OSHA Method 64.
  • Waste Disposal : Neutralize with dilute HCl before incineration .

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